molecular formula C9H14ClN3O4S B1417940 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride CAS No. 863983-46-4

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

Cat. No. B1417940
CAS RN: 863983-46-4
M. Wt: 295.74 g/mol
InChI Key: UADJAJMVAIAKHQ-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)methacrylamide Hydrochloride” (APMA) is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The empirical formula for APMA is C7H14N2O · HCl . The molecular weight is 178.66 .


Chemical Reactions Analysis

APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .


Physical And Chemical Properties Analysis

APMA is a powder that contains ≤1,000 ppm MEHQ as a stabilizer. It has a purity of 98% (HPLC). The melting point is between 123-128 °C and it should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Evaluation as Cytotoxic Agents

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride and related compounds have been synthesized and evaluated for their potential as hypoxic cell selective cytotoxic agents. For instance, Saari et al. (1991) investigated a compound similar to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride for its toxicity towards hypoxic EMT6 mammary carcinoma cells, demonstrating its potential as a selective cytotoxic agent (Saari et al., 1991).

Versatile Applications in Chemistry

The compound is also recognized for its versatile applications in chemical reactions. For example, Fukuyama et al. (1995) described the smooth alkylation of nitrobenzenesulfonamides, highlighting their potential in the preparation of secondary amines (Fukuyama, Jow & Cheung, 1995). Additionally, Turner et al. (1999) demonstrated the successful condensation of amino-acid derived 2-nitrobenzenesulfonamides under Mitsunobu conditions, showcasing its utility in synthesizing Amadori rearrangement products (Turner et al., 1999).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, including N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride, and evaluated their in vitro anti-cancer activity. They found that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Use in the Preparation of Secondary Amines

The compound is also instrumental in the preparation of secondary amines from primary amines. Kurosawa et al. (2003) discussed using 2-nitrobenzenesulfonamides for N-sulfonation and the subsequent preparation of secondary amines, indicating a broad utility in organic synthesis (Kurosawa, Kan & Fukuyama, 2003).

Safety and Hazards

APMA is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride is Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process that is fundamental to the function of cells.

Mode of Action

It is known that the compound interacts with its target, potentially altering its function

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to transcription regulation . The downstream effects of these alterations would depend on the specific genes being regulated and could have wide-ranging impacts on cellular function.

Result of Action

Given its target, it is likely that the compound affects gene expression, which could have wide-ranging impacts on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and how stable the compound is in the body .

properties

IUPAC Name

N-(3-aminopropyl)-2-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14;/h1-2,4-5,11H,3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADJAJMVAIAKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659830
Record name N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863983-46-4
Record name N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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